5-Bromo-6-chloro-3-indoxyl nonanoate
Overview
Description
5-Bromo-6-chloro-3-indoxyl nonanoate is a synthetic organic compound with the molecular formula C₁₇H₂₁BrClNO₂ and a molecular weight of 386.71 g/mol . This compound is widely used in the biomedical industry as a substrate for detecting β-galactosidase activity, making it valuable in enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indoxyl nonanoate typically involves the esterification of 5-Bromo-6-chloro-3-indoxyl with nonanoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale esterification reactions followed by purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98%.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-indoxyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoxyl derivatives.
Substitution: Formation of substituted indoxyl derivatives.
Scientific Research Applications
5-Bromo-6-chloro-3-indoxyl nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Industry: Employed in the production of diagnostic kits and biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-indoxyl nonanoate involves its hydrolysis by β-galactosidase, resulting in the release of 5-Bromo-6-chloro-3-indoxyl. This intermediate undergoes further oxidation to form a colored product, which can be quantitatively measured. The molecular targets include β-galactosidase enzymes, and the pathway involves enzymatic hydrolysis followed by oxidation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl nonanoate: Similar structure but with a different halogen substitution pattern.
5-Bromo-6-chloro-3-indolyl nonanoate: Another isomer with slight structural variations.
Uniqueness
5-Bromo-6-chloro-3-indoxyl nonanoate is unique due to its specific halogen substitution pattern, which imparts distinct chemical and biological properties. Its high specificity as a substrate for β-galactosidase makes it particularly valuable in enzymatic assays and diagnostic applications.
Properties
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) nonanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-17(21)22-16-11-20-15-10-14(19)13(18)9-12(15)16/h9-11,20H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBLIPXDRLAWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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